Prop-2-yn-1-yl 3-(2-methoxyphenyl)prop-2-enoate
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Overview
Description
Prop-2-yn-1-yl 3-(2-methoxyphenyl)prop-2-enoate is an organic compound that features both an alkyne and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-(2-methoxyphenyl)prop-2-enoate typically involves the esterification of 3-(2-methoxyphenyl)prop-2-enoic acid with prop-2-yn-1-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through standard techniques such as distillation or chromatography to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for better control over reaction conditions and product purity .
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 3-(2-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used under appropriate conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alkynes or other derivatives.
Scientific Research Applications
Prop-2-yn-1-yl 3-(2-methoxyphenyl)prop-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism by which Prop-2-yn-1-yl 3-(2-methoxyphenyl)prop-2-enoate exerts its effects involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological pathways. Additionally, the ester group can undergo hydrolysis to release active metabolites that interact with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Propargyl alcohol (Prop-2-yn-1-ol): A simpler compound with similar alkyne functionality.
Prop-2-yn-1-yl 2-bromo-2-methylpropanoate: Another ester with an alkyne group, used in polymerization reactions.
N-(Prop-2-yn-1-yl)-o-phenylenediamine: A compound with similar alkyne functionality, used in the synthesis of heterocyclic compounds.
Uniqueness
Prop-2-yn-1-yl 3-(2-methoxyphenyl)prop-2-enoate is unique due to the presence of both an alkyne and an ester group, which allows it to participate in a wide range of chemical reactions. Its structure also provides opportunities for the development of novel compounds with diverse biological activities .
Properties
CAS No. |
112111-86-1 |
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Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
prop-2-ynyl 3-(2-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H12O3/c1-3-10-16-13(14)9-8-11-6-4-5-7-12(11)15-2/h1,4-9H,10H2,2H3 |
InChI Key |
IWKMVHWDKYEIBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)OCC#C |
Origin of Product |
United States |
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